molecular formula C5H5F3O3 B14481330 2-Oxiranylmethyl trifluoroacetate CAS No. 69161-63-3

2-Oxiranylmethyl trifluoroacetate

Cat. No.: B14481330
CAS No.: 69161-63-3
M. Wt: 170.09 g/mol
InChI Key: QTDQEMIRASUWKT-UHFFFAOYSA-N
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Description

2-Oxiranylmethyl trifluoroacetate is an organic compound with the molecular formula C5H5F3O3. It is a trifluoroacetate ester of an epoxide, characterized by the presence of both an oxirane (epoxide) ring and a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxiranylmethyl trifluoroacetate can be synthesized through the reaction of epichlorohydrin with trifluoroacetic acid in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranylmethyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxiranylmethyl trifluoroacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxiranylmethyl trifluoroacetate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The trifluoroacetate group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxiranylmethyl trifluoroacetate is unique due to the combination of the epoxide ring and the trifluoroacetate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and other applications .

Properties

CAS No.

69161-63-3

Molecular Formula

C5H5F3O3

Molecular Weight

170.09 g/mol

IUPAC Name

oxiran-2-ylmethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)4(9)11-2-3-1-10-3/h3H,1-2H2

InChI Key

QTDQEMIRASUWKT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C(F)(F)F

Origin of Product

United States

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